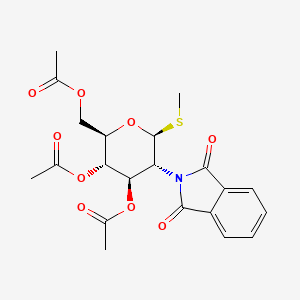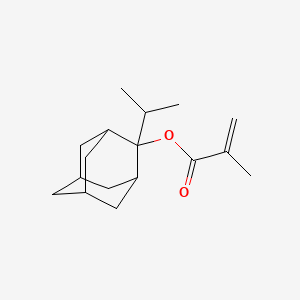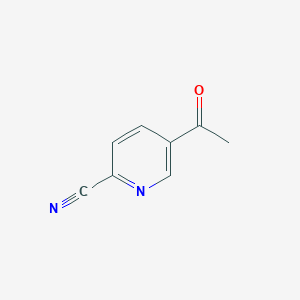
3-Chloro-6-phenylpyridazin-4-OL
Übersicht
Beschreibung
3-Chloro-6-phenylpyridazin-4-OL is an organic compound with the chemical formula C10H7ClN2O . It appears as white to light yellow crystals .
Synthesis Analysis
The synthesis of 3-Chloro-6-phenylpyridazin-4-OL is generally achieved by a C-N bond coupling reaction between 2-chloro-4-hydroxypyridine and benzoic acid . The specific steps include bromination, dehydration of ethylimine, reduction, cyanidation, and hydrolysis .Molecular Structure Analysis
The molecular formula of 3-Chloro-6-phenylpyridazin-4-OL is C10H7ClN2O . The InChI key is ZUSHSDOEVHPTCU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Chloro-6-phenylpyridazin-4-OL has a molar mass of 206.63 . It has a predicted density of 1.363±0.06 g/cm3 . The melting point is approximately 207℃ (decomposition) , and the boiling point is predicted to be 408.1±40.0 °C . The flash point is 144.5°C . The vapor pressure is 0.000441mmHg at 25°C . The refractive index is 1.641 .Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
A series of derivatives of 3-Chloro-6-phenylpyridazin-4-OL have demonstrated notable insecticidal activities. For example, N-substituted derivatives showed significant in vitro insecticidal activity against Plutella xylostella, with some compounds exhibiting over 90% effectiveness at 100 mg/L concentrations. These findings suggest potential applications of these compounds in pest control and agricultural sciences (Wu et al., 2012).
Synthetic Chemistry and Functionalization
The compound has been a subject of interest in synthetic chemistry. For instance, studies on homolytic substitution of 3-chloropyridazines and subsequent hydrolysis processes have been reported, highlighting the compound's utility in creating functionalized pyridazinones (Piaz et al., 1993). Additionally, efficient and regioselective arylation of similar pyridazine derivatives using Suzuki cross-coupling reactions has been explored, confirming its versatility in synthesizing pharmacologically relevant derivatives (Sotelo & Raviña, 2002).
Reaction Mechanisms and Transformations
The compound has been studied in the context of reaction mechanisms and transformations. For instance, investigations into the ANRORC type ring transformation involving 3-chloro-6-phenyl-1,2,4-triazines, a structurally related compound, have provided insights into the formation of 3-aminopyridazines, which are relevant in the development of new pharmaceuticals and materials (Rykowski et al., 2000).
Fluorination and Phase Transfer Catalysis
The compound has been used in studies exploring solvent-free fluorination under phase transfer catalysis. This research demonstrated enhanced yields and selectivities in chlorine–fluorine exchanges, providing a more efficient method compared to previous techniques. Such advancements are significant in the field of synthetic and medicinal chemistry (Marque et al., 2004).
Safety And Hazards
The compound may be irritating to the eyes, skin, and respiratory system . Therefore, appropriate protective measures, such as wearing protective glasses, gloves, and respiratory protection equipment, must be taken . During operation, care should be taken to avoid inhalation of dust, contact with skin, and ingestion . Any contact with the compound requires prompt rinsing or medical treatment . During storage and transportation, the compound should be placed in a dry, clean, well-ventilated place, away from fire and oxidizing agents .
Eigenschaften
IUPAC Name |
3-chloro-6-phenyl-1H-pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10-9(14)6-8(12-13-10)7-4-2-1-3-5-7/h1-6H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYUVEILZKSWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50523855 | |
| Record name | 3-Chloro-6-phenylpyridazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50523855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-phenylpyridazin-4-OL | |
CAS RN |
89868-13-3 | |
| Record name | 3-Chloro-6-phenylpyridazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50523855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1590264.png)











![Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1590284.png)
![5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1590287.png)